Rohinitib -

Rohinitib

Catalog Number: EVT-10887059
CAS Number:
Molecular Formula: C29H31NO8
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rohinitib is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily classified as a small molecule inhibitor, with specific applications in the treatment of various diseases, particularly in oncology and inflammation. The compound's unique mechanism of action and its potential therapeutic benefits make it a subject of interest for researchers and pharmaceutical developers.

Source

Rohinitib is synthesized through chemical processes that involve multiple steps, often starting from readily available precursors. Its development has been driven by the need for effective treatments for conditions that are currently difficult to manage with existing therapies.

Classification

Rohinitib belongs to a class of compounds known as kinase inhibitors. These compounds target specific enzymes involved in cellular signaling pathways, which are often dysregulated in cancer and other diseases. By inhibiting these kinases, Rohinitib can potentially disrupt tumor growth and inflammatory processes.

Synthesis Analysis

Methods

The synthesis of Rohinitib typically involves several key steps that can vary based on the specific synthetic route chosen. Common methods include:

  1. Condensation Reactions: These reactions often form the backbone of the compound, linking various functional groups together.
  2. Functional Group Modifications: After establishing the core structure, further modifications are made to enhance potency and selectivity.
  3. Purification Techniques: Techniques such as chromatography are employed to purify the final product, ensuring that impurities are removed for accurate biological testing.

Technical Details

The synthetic pathway may involve the use of reagents such as acids or bases to facilitate reactions, as well as solvents that optimize yield and purity. Reaction conditions such as temperature, pressure, and time are carefully controlled to achieve the desired outcome.

Molecular Structure Analysis

Structure

The molecular structure of Rohinitib can be characterized by its specific arrangement of atoms and functional groups. It typically features a core structure that includes:

  • A central aromatic ring system
  • Various substituents that enhance its biological activity

Data

The molecular formula of Rohinitib is often represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where XX, YY, ZZ, and WW denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The precise molecular weight and structural data can be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Rohinitib participates in various chemical reactions that can be categorized into:

  1. Substitution Reactions: These involve replacing one functional group with another, which can modify its activity.
  2. Oxidation-Reduction Reactions: Such reactions may alter the oxidation state of certain atoms within the molecule, impacting its reactivity.
  3. Decomposition Reactions: Under certain conditions, Rohinitib may break down into simpler compounds, which can be studied to understand its stability.

Technical Details

Understanding the reaction kinetics and mechanisms is crucial for optimizing synthesis routes and improving yield. Reaction conditions such as pH, temperature, and concentration play significant roles in determining the outcome of these reactions.

Mechanism of Action

Process

Rohinitib exerts its therapeutic effects primarily through inhibition of specific kinases involved in cell signaling pathways. The mechanism can be summarized as follows:

  1. Binding to Kinase Domain: Rohinitib selectively binds to the ATP-binding site of targeted kinases.
  2. Inhibition of Phosphorylation: This binding prevents phosphorylation of substrate proteins, disrupting downstream signaling pathways essential for cell proliferation and survival.
  3. Induction of Apoptosis: By inhibiting these pathways, Rohinitib can promote programmed cell death in cancer cells.

Data

Studies have shown that Rohinitib effectively reduces tumor growth in various preclinical models by targeting specific kinases associated with tumorigenesis.

Physical and Chemical Properties Analysis

Physical Properties

Rohinitib exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility varies based on solvent choice; it may be more soluble in organic solvents than in water.
  • Melting Point: The melting point is an important indicator of purity and can vary based on synthesis conditions.

Chemical Properties

Key chemical properties include:

  • Stability: Rohinitib's stability under different pH levels and temperatures is crucial for its storage and application.
  • Reactivity: The compound's reactivity with other chemicals can influence its formulation in drug development.

Relevant data from stability studies indicate that Rohinitib maintains integrity under standard laboratory conditions but may require specific handling procedures to ensure efficacy.

Applications

Scientific Uses

Rohinitib has several promising applications in scientific research:

  1. Anticancer Therapy: Its primary application lies in oncology, where it is investigated for its ability to inhibit tumor growth.
  2. Anti-inflammatory Applications: Research is ongoing into its potential use in treating inflammatory diseases due to its kinase inhibition properties.
  3. Biochemical Research: As a tool compound, Rohinitib is utilized in studies aimed at understanding kinase signaling pathways and their implications in various diseases.
Molecular Mechanisms of Action

eIF4A Inhibition and Translation Repression

Structural Basis of eIF4A-RNA Clamping by Rohinitib

Rohinitib operates as a highly specific inhibitor of eukaryotic initiation factor 4A (eIF4A), the enzymatic core of the eukaryotic initiation factor 4F complex. Its mechanism centers on stabilizing a ternary complex wherein eIF4A becomes "clamped" to polypurine RNA sequences. This clamping occurs at the interface between eIF4A’s helicase domain and target mRNA, as revealed by X-ray crystallography studies of structurally analogous rocaglates. These studies demonstrate that Rohinitib’s cyclopenta[b]benzofuran core inserts into a hydrophobic pocket formed by conserved residues (e.g., Phe¹⁶³) in eIF4A, while its functional groups form critical hydrogen bonds with Gln¹⁹⁵. Simultaneously, the compound engages in π-stacking interactions with consecutive purine bases (adenine or guanine) in the RNA strand [3] [6].

A key structural distinction lies in Rohinitib’s conformational rigidification compared to natural rocaglates like rocaglamide A. Computational analyses indicate that Rohinitib’s scaffold is preorganized in an optimal geometry for simultaneous eIF4A and RNA engagement. This minimizes entropic penalties during binding, enhancing its affinity and inhibitory potency. The compound’s amidino modifications further stabilize the eIF4A-RNA complex by reinforcing electrostatic and van der Waals contacts at the protein-RNA interface, effectively locking eIF4A in a closed, ATP-bound conformation that impedes ribosomal scanning [6].

Table 1: Key Structural Interactions in Rohinitib-eIF4A-RNA Complex

Structural ElementInteraction PartnerFunctional Consequence
Cyclopenta[b]benzofuran coreHydrophobic pocket (Phe¹⁶³)Anchors inhibitor to eIF4A
C2-carboxamide moietyGln¹⁹⁵ side-chain (H-bond)Stabilizes closed conformation of eIF4A
Ring A/B systemConsecutive purine bases (π-stack)Selectively engages polypurine RNA
Amidino groupRNA phosphate backboneEnhances RNA binding affinity

Selective Suppression of Oncogenic mRNA Translation

Rohinitib exhibits pronounced selectivity for transcripts encoding oncoproteins characterized by complex 5′-untranslated regions with high guanine-cytosine content and extensive secondary structures. This selectivity arises from its RNA-clamping mechanism, which preferentially impacts mRNAs dependent on eIF4A-mediated unwinding. Among its critical targets is heat shock factor 1 (HSF1), a stress-responsive transcription factor constitutively activated in acute myeloid leukemia and other malignancies. Rohinitib disrupts HSF1-driven transcription by reducing HSF1-DNA binding and downregulating expression of HSF1-regulated genes (e.g., HSPA8 and HSPA1A). In primary acute myeloid leukemia cells, Rohinitib reduces HSPA8 mRNA levels by 70%, directly linking translation inhibition to HSF1 inactivation [1] [9].

Beyond HSF1, Rohinitib depletes short-lived oncoproteins involved in apoptosis evasion and proliferation. These include myeloid cell leukemia 1 (MCL-1), B-cell lymphoma 2 (BCL-2), and components of the phosphoinositide 3-kinase/mammalian target of rapamycin complex 1 signaling cascade. The compound’s efficacy is particularly pronounced in FLT3-internal tandem duplication mutant acute myeloid leukemia, where it reduces viability at low nanomolar concentrations (half maximal inhibitory concentration values: 4.7–8.8 nM). This selectivity stems from heightened eIF4A dependency in FLT3-internal tandem duplication cells, which exhibit elevated phospho-HSF1 (Ser³²⁶) and eIF4A1 transcript levels compared to other cancer types [4] [9].

Table 2: Key Oncogenic Targets Selectively Suppressed by Rohinitib

Target CategorySpecific ElementsFunctional Impact in Cancer
Transcription FactorsHeat shock factor 1 (HSF1)Sustains proteostasis; enables cell survival
Anti-apoptotic ProteinsBCL-2, MCL-1, BCL-XLEvasion of programmed cell death
Signaling KinasesAKT, ERK, FLT3Drives proliferation and metabolic reprogramming
Stress Response MediatorsHSP70 (HSPA8), HSP90Supports folding of oncoproteins

Synergistic Targeting of DEAD-Box Helicases

Dual Inhibition of eIF4A and DDX3X in Cancer Stem Cells

Emerging evidence indicates Rohinitib’s activity extends beyond eIF4A to structurally related DEAD-box RNA helicases, notably DEAD-box helicase 3 X-linked. This helicase is overexpressed in leukemia stem cells and contributes to translation initiation of pro-survival mRNAs. Rohinitib impairs DEAD-box helicase 3 X-linked ATPase activity, disrupting its ability to remodel ribonucleoprotein complexes and initiate translation of transcripts critical for leukemia stem cell self-renewal. Genetic studies confirm that dual depletion of eukaryotic initiation factor 4A and DEAD-box helicase 3 X-linked produces synergistic lethality in acute myeloid leukemia progenitor cells, particularly those harboring FMS-like tyrosine kinase 3-internal tandem duplication mutations [2].

The compound’s efficacy against leukemia stem cells is demonstrated in patient-derived xenograft models, where Rohinitib significantly reduces the leukemia-initiating cell burden while sparing normal hematopoietic stem cells. This selectivity arises from leukemia stem cells’ heightened reliance on eukaryotic initiation factor 4A/DEAD-box helicase 3 X-linked-mediated translation for maintaining proteostasis and suppressing mitochondrial apoptosis pathways. Consequently, Rohinitib synergizes with FMS-like tyrosine kinase 3 inhibitors (e.g., sorafenib) in FMS-like tyrosine kinase 3-mutant acute myeloid leukemia, overcoming compensatory resistance mechanisms observed with single-agent FMS-like tyrosine kinase 3 inhibition [2] [9].

ATP-Independent Helicase Activity Modulation

Unlike adenosine triphosphate-competitive helicase inhibitors, Rohinitib operates through a unique adenosine triphosphate-independent mechanism. It allosterically modulates eIF4A’s conformational dynamics without directly competing for the adenosine triphosphate-binding pocket. Biochemical assays reveal that Rohinitib stabilizes eIF4A in a rigid, RNA-bound state that is refractory to adenosine triphosphate hydrolysis, effectively trapping the helicase on target mRNAs. This prevents the cyclic adenosine triphosphate-dependent conformational changes essential for RNA unwinding [2] [3].

This adenosine triphosphate-independent action disrupts bioenergetic homeostasis in cancer cells. Rohinitib induces rapid depletion of adenosine triphosphate pools by impairing mitochondrial respiration and glycolysis—processes dependent on eIF4A-translated factors. Concomitantly, it elevates mitochondrial reactive oxygen species and reduces mitochondrial membrane potential, triggering oxidative stress. These effects are amplified in leukemia cells due to their heightened metabolic demands. The resulting bioenergetic crisis synergizes with translation repression to induce apoptosis, particularly when combined with agents like venetoclax or cytarabine, which further disrupt energy metabolism [8] [9].

Table 3: Bioenergetic Consequences of Rohinitib-Induced Helicase Inhibition

Bioenergetic ParameterChange Induced by RohinitibDownstream Effect
Mitochondrial membrane potentialReducedCompromised oxidative phosphorylation
Adenosine triphosphate synthesisImpaired (respiration & glycolysis)Energy crisis; disrupted anabolic processes
Mitochondrial reactive oxygen speciesElevatedOxidative damage; activation of stress pathways
Tricarboxylic acid cycle intermediatesDepleted (e.g., citrate, α-KG)Reduced biosynthetic precursor availability

Properties

Product Name

Rohinitib

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

Molecular Formula

C29H31NO8

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C29H31NO8/c1-30(37-5)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-2)14-12-18)28(33,26(23)31)25-21(36-4)15-20(35-3)16-22(25)38-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1

InChI Key

TZDAVNWDKGYBCW-IDAMAFBJSA-N

Canonical SMILES

CN(C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC

Isomeric SMILES

CN(C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.